3-Chloro-4'-n-pentylbenzophenone
Overview
Description
3-Chloro-4’-n-pentylbenzophenone is an organic compound belonging to the benzophenone family Benzophenones are widely used in various industries due to their ability to absorb ultraviolet light, making them valuable in products like sunscreens, plastics, and coatings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-n-pentylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 3-Chlorobenzoyl chloride and 4-n-pentylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane or benzene.
Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. After the addition of the catalyst, the mixture is allowed to warm to room temperature and stirred for several hours.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4’-n-pentylbenzophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4’-n-pentylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Chloro-4’-n-pentylbenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and DNA.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of UV-absorbing materials, such as sunscreens and protective coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-4’-n-pentylbenzophenone involves its ability to absorb ultraviolet light, which can lead to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to potential biological effects. The compound’s structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4’-n-pentylbenzophenone
- 4-Chloro-4’-n-pentylbenzophenone
- 3-Chloro-4’-methylbenzophenone
Uniqueness
3-Chloro-4’-n-pentylbenzophenone is unique due to the specific positioning of the chloro and pentyl groups, which can influence its chemical reactivity and physical properties. This unique structure can lead to different interactions with biological targets and varied applications compared to its analogs.
Properties
IUPAC Name |
(3-chlorophenyl)-(4-pentylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO/c1-2-3-4-6-14-9-11-15(12-10-14)18(20)16-7-5-8-17(19)13-16/h5,7-13H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBLCKNXAVCPMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641769 | |
Record name | (3-Chlorophenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-14-1 | |
Record name | (3-Chlorophenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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